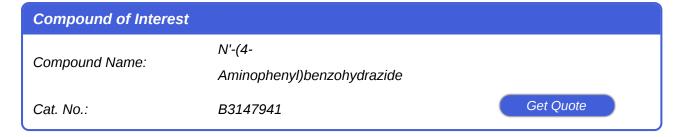


N'-(4-Aminophenyl)benzohydrazide: A Versatile Scaffold in Modern Medicinal Chemistry

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An In-depth Technical Guide for Researchers and Drug Development Professionals

The N'-(4-aminophenyl)benzohydrazide core represents a privileged scaffold in medicinal chemistry, demonstrating a remarkable breadth of biological activities. Its synthetic tractability and the ability of its derivatives to interact with various biological targets have positioned it as a cornerstone for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanistic insights into derivatives of this versatile scaffold, with a focus on its applications in anticancer, antimicrobial, and anti-inflammatory research.

Synthesis of the N'-(4-Aminophenyl)benzohydrazide Scaffold and Its Derivatives

The synthesis of the **N'-(4-aminophenyl)benzohydrazide** scaffold is typically achieved through a straightforward condensation reaction. The general approach involves the reaction of a substituted benzoic acid or its ester derivative with hydrazine hydrate to form the corresponding benzohydrazide, which is then further reacted with 4-nitrobenzaldehyde followed by reduction of the nitro group, or directly with a protected 4-aminobenzaldehyde derivative.

General Synthesis of Benzohydrazide Derivatives.[1]

A common method for the synthesis of benzohydrazide derivatives involves the condensation of a substituted benzohydrazide with various aromatic aldehydes.



Therapeutic Applications and Biological Activities

Derivatives of the **N'-(4-aminophenyl)benzohydrazide** scaffold have been extensively investigated for a range of therapeutic applications. The following sections summarize the quantitative data from these studies, highlighting the potential of this scaffold in different disease areas.

Anticancer Activity

The **N'-(4-aminophenyl)benzohydrazide** scaffold has served as a foundation for the development of potent anticancer agents. These derivatives have been shown to inhibit key signaling pathways and exhibit cytotoxicity against a variety of cancer cell lines.

Table 1: Anticancer Activity of N'-(4-Aminophenyl)benzohydrazide Derivatives



Compound ID	Modificatio n	Cancer Cell Line	Assay	Activity (IC50)	Reference
H20	Dihydropyraz ole derivative	A549, MCF- 7, HeLa, HepG2	MTT Assay	0.46 μM, 0.29 μM, 0.15 μM, 0.21 μM	[1]
3e	Not Specified	SNB-75 (CNS Cancer)	Not Specified	99.16% PGI	[2]
6g	3-(4- (benzo[d][3] [4]dioxol-5- yl)pyrimidin- 2-yl)-4- methylbenzo hydrazide analog	K562 (Leukemia)	Not Specified	~50 μM	[2]
11	Hydrazide derivative	HCT-116 (Colon Carcinoma)	Not Specified	2.5 ± 0.81 μM	[5]
5b	Hydrazide derivative	HCT-116 (Colon Carcinoma)	Not Specified	3.2 ± 1.1 μM	[5]
13	Hydrazide derivative	HCT-116 (Colon Carcinoma)	Not Specified	3.7 ± 1.0 μM	[5]
1 (dimethoxy hydrazone)	3- methoxysalic ylaldehyde-2- methoxybenz oylhydrazone	Leukemic cell lines	Not Specified	5 to >10-fold lower activity than other derivatives	[6]
3 (dimethoxy hydrazone)	Not Specified	HL-60, SKW- 3, K-562, BV- 173	Not Specified	SI > 42, >37, >36, >19	[6]



06	2- (benzamido) benzohydrazi de derivative	Not Specified	AChE/BChE inhibition	0.09 ± 0.05 μM (AChE), 0.14 ± 0.05 μM (BChE)	[7]
13	2- (benzamido) benzohydrazi de derivative	Not Specified	AChE/BChE inhibition	0.11 ± 0.03 μM (AChE), 0.10 ± 0.06 μM (BChE)	[7]

PGI: Percentage Growth Inhibition; SI: Selectivity Index; AChE: Acetylcholinesterase; BChE: Butyrylcholinesterase.

Antimicrobial Activity

The structural features of **N'-(4-aminophenyl)benzohydrazide** derivatives make them promising candidates for the development of new antimicrobial agents. These compounds have demonstrated activity against a range of bacterial and fungal pathogens.

Table 2: Antimicrobial Activity of N'-(4-Aminophenyl)benzohydrazide Derivatives



Compound ID	Modificatio n	Microorgani sm	Assay	Activity (MIC/pMIC)	Reference
S3	(E)-4-chloro- N'-(thiophen- 2- ylmethylene) benzohydrazi de	E. coli	Agar well diffusion	pMICec = 15	[3]
S3	(E)-4-chloro- N'-(thiophen- 2- ylmethylene) benzohydrazi de	A. niger	Agar well diffusion	pMICan > 14	[3]
Compound 12	Not Specified	Various bacteria	Not Specified	pMICam = 1.67 μM/mL	[4]
8, 9, 10	Hydrazide- hydrazones	Gram- positive bacteria	Not Specified	0.002–0.98 μg/mL (MIC)	[8]
15, 16	Isonicotinic acid hydrazide- hydrazones	Gram- positive bacteria	Not Specified	1.95–7.81 μg/mL (MIC)	[8]
24, 25, 26	5-nitrofuran- 2-carboxylic acid hydrazide- hydrazones	Various bacteria	Not Specified	0.48–15.62 μg/mL (MIC)	[8]
43, 44, 45	Nitrofurazone analogues	Candida spp.	Not Specified	31.25–125 μg/mL (MIC)	[8]

pMIC: negative logarithm of MIC; MIC: Minimum Inhibitory Concentration.



Anti-inflammatory Activity

Chronic inflammation is implicated in a multitude of diseases, and the development of novel anti-inflammatory agents is of significant interest. Derivatives of N'-(4-aminophenyl)benzohydrazide have shown potential in modulating inflammatory responses.

Table 3: Anti-inflammatory Activity of N'-(4-Aminophenyl)benzohydrazide Derivatives

Compound ID	Modification	Assay	Activity (% Inhibition)	Reference
III	Nicotinic acid (2- nitro- benzylidene)- hydrazide	Carrageenan- induced paw edema	35.73% (20 mg/kg), 25.12% (50 mg/kg)	[9]
IV	Nicotinic acid (3- nitro- benzylidene)- hydrazide	Carrageenan- induced paw edema	37.29% (20 mg/kg), 34.17% (50 mg/kg)	[9]
MBNHYD	Benzimidazole derivative	Carrageenan- induced paw edema	Comparable to ibuprofen	[10]
MBPHYD	Benzimidazole derivative	Carrageenan- induced paw edema	Significant anti- inflammatory properties	[10]

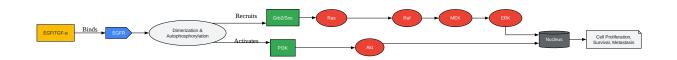
Key Signaling Pathways

The biological activities of **N'-(4-aminophenyl)benzohydrazide** derivatives are often attributed to their interaction with specific signaling pathways that are crucial for cell growth, proliferation, and survival. Two such important pathways are the Epidermal Growth Factor Receptor (EGFR) signaling pathway and the DNA methylation process.

EGFR Signaling Pathway in Cancer



The EGFR signaling pathway plays a pivotal role in the development and progression of many cancers.[11] Ligand binding to EGFR triggers a cascade of downstream events, including the activation of the Ras/Raf/MEK/ERK and PI3K/Akt pathways, which ultimately promote cell proliferation, survival, and metastasis.[12]



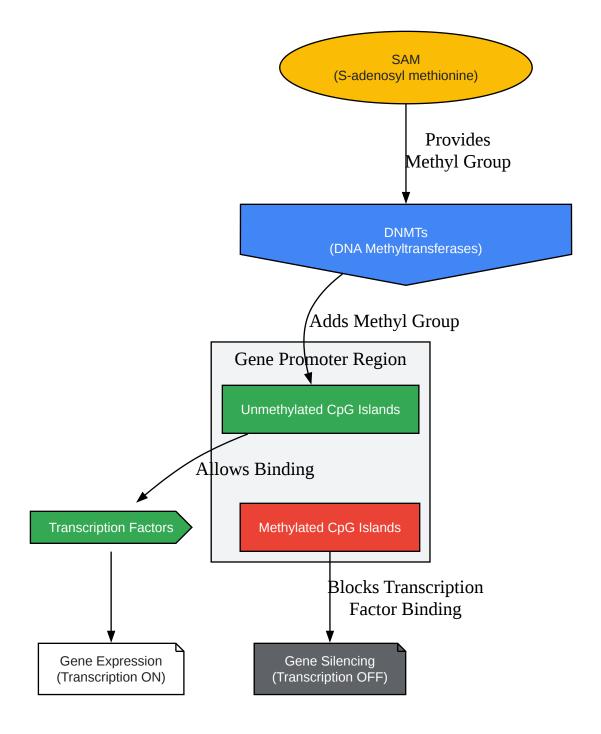
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EGFR Signaling Cascade

DNA Methylation and Gene Silencing

DNA methylation is a critical epigenetic mechanism that regulates gene expression. The addition of a methyl group to the cytosine base in DNA, particularly in promoter regions, typically leads to gene silencing.[13] This process is mediated by DNA methyltransferases (DNMTs) and can be reversed by demethylating agents. Aberrant DNA methylation patterns are a hallmark of cancer and other diseases.





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Mechanism of Gene Silencing by DNA Methylation

Experimental Protocols

This section provides detailed methodologies for the synthesis of the **N'-(4-aminophenyl)benzohydrazide** scaffold and key biological assays used to evaluate the activity of its derivatives.



Synthesis of N'-(4-Aminophenyl)benzohydrazide Derivatives

The following protocol describes a general method for the synthesis of N'-substituted-4-hydroxybenzohydrazides.[14]

Materials:

- Ethyl 4-hydroxybenzoate
- Hydrazine hydrate
- Substituted aromatic aldehyde
- Ethanol
- Methanol

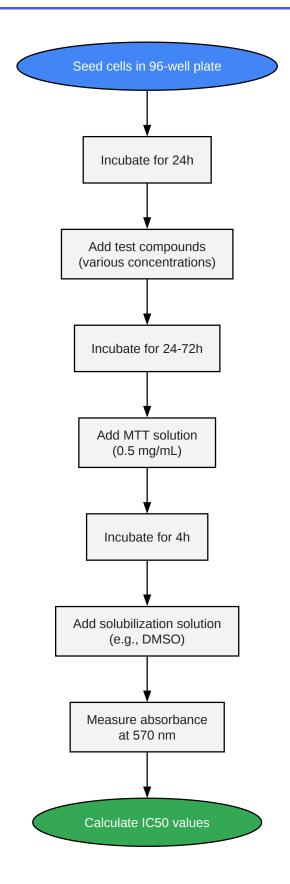
Procedure:

- Synthesis of 4-hydroxybenzohydrazide: A mixture of ethyl 4-hydroxybenzoate (0.1 mol) and hydrazine hydrate (excess) in ethanol (25 mL) is refluxed for 2 hours. The reaction mixture is then cooled, and the resulting precipitate is filtered, washed with cold water, and recrystallized from methanol to yield 4-hydroxybenzohydrazide.
- Synthesis of Schiff bases: A mixture of 4-hydroxybenzohydrazide (0.01 mol) and a substituted aromatic aldehyde (0.01 mol) is refluxed in 50 mL of ethanol for 3-7 hours. The reaction progress is monitored by thin-layer chromatography. Upon completion, the product is filtered, washed with cold methanol, and recrystallized from a suitable solvent.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.





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MTT Assay Workflow



Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Activity

The MIC assay is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

- Bacterial or fungal strains
- Appropriate broth medium (e.g., Mueller-Hinton Broth)
- 96-well microtiter plates
- Test compounds
- Standard antibiotic

Procedure:

- A serial two-fold dilution of the test compounds and standard antibiotic is prepared in the broth medium in the wells of a 96-well plate.
- Each well is then inoculated with a standardized suspension of the microorganism.
- The plates are incubated at an appropriate temperature and duration for the specific microorganism.
- The MIC is determined as the lowest concentration of the compound that shows no visible growth (turbidity) in the well.

Griess Assay for Anti-inflammatory Activity (Nitric Oxide Inhibition)

The Griess assay is a colorimetric method for the quantification of nitrite, a stable and nonvolatile breakdown product of nitric oxide (NO).

Materials:



- Macrophage cell line (e.g., RAW 264.7)
- Lipopolysaccharide (LPS)
- Griess reagent (Part A: Sulfanilamide in phosphoric acid; Part B: N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid)
- Sodium nitrite standard
- 96-well plates

Procedure:

- Macrophages are seeded in a 96-well plate and allowed to adhere.
- The cells are then treated with the test compounds for a specified period, followed by stimulation with LPS to induce NO production.
- After incubation, the cell culture supernatant is collected.
- An equal volume of the Griess reagent (prepared by mixing Part A and Part B) is added to the supernatant.
- After a short incubation period, the absorbance is measured at 540 nm.
- The concentration of nitrite is determined from a sodium nitrite standard curve, and the
 percentage inhibition of NO production by the test compounds is calculated.

Conclusion

The N'-(4-aminophenyl)benzohydrazide scaffold continues to be a highly valuable and versatile platform in medicinal chemistry. Its derivatives have demonstrated significant potential as anticancer, antimicrobial, and anti-inflammatory agents. The synthetic accessibility of this scaffold, coupled with the ability to readily introduce diverse functional groups, allows for the fine-tuning of its pharmacological properties. The mechanistic insights into how these compounds interact with key biological pathways, such as EGFR signaling and epigenetic modifications, provide a rational basis for the design of more potent and selective therapeutic agents. The experimental protocols and data presented in this guide are intended to serve as a



valuable resource for researchers and professionals in the field of drug discovery and development, facilitating further exploration of this promising chemical scaffold.

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